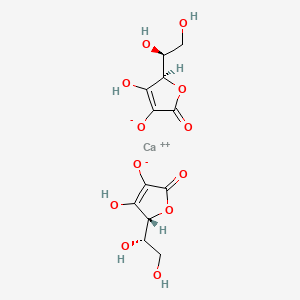

Ascorbic acid calcium salt

Overview

Description

Ascorbic acid calcium salt, also known as Calcium ascorbate, is a compound with the molecular formula CaC12H14O12 . It is the calcium salt of ascorbic acid, one of the mineral ascorbates . It is approximately 10% calcium by mass . As a food additive, it has the E number E 302 . It is approved for use as a food in the EU, USA, and Australia and New Zealand .

Synthesis Analysis

The preparation method of calcium ascorbate involves reacting calcium ascorbate with carbonic acid . Specifically, 35.2 parts of calcium ascorbate are added to 35-70 parts of water, under room temperature-75 ℃, and reacted with 10-11 parts of calcium carbonate for 30-240 minutes . After the reaction reaches balance, an amount of milk of lime is added to make the reaction solution pH value reach 4.5-7.0 .Molecular Structure Analysis

The empirical formula of Ascorbic acid calcium salt is C12H14CaO12 · 2H2O . The molecular weight is 426.34 .Chemical Reactions Analysis

Ascorbic acid serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .Physical And Chemical Properties Analysis

Calcium ascorbate is soluble in water, with about 50 g dissolving in 100 mL . It is slightly soluble in alcohol and insoluble in ether . The molecular weight of Calcium ascorbate is 390.31 .Scientific Research Applications

Food Additive

Ascorbic acid calcium salt, also known as calcium ascorbate, is widely used as a food additive . It is considered safe and effective when added to food or water for drinking . It is used to preserve food color, extend shelf life, and prevent the growth of microorganisms .

Nutrient Source

Calcium ascorbate serves as an effective source of vitamin C . It is absorbed from the intestine by a sodium-dependent active transport process . At low doses, the absorption is almost complete until a saturation point, after which increasing amounts of unabsorbed substance are excreted .

Antioxidant

Ascorbic acid can also be used as a co-factor for enzymes and other bioactive components to indirectly exert biological activities . It acts as a free radical scavenger and electron transfer donor/acceptor to directly express its antioxidant properties .

Pharmaceutical Applications

Calcium ascorbate is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses . It is also used in food and beverage quality control testing, and other calibration requirements .

Enhancing Salt Tolerance in Plants

Exogenous application of sorbitol-chelated calcium, which includes calcium ascorbate, has been found to enhance salt tolerance in rapeseed . It increased the biomass and soluble sugar content, and decreased the malondialdehyde, proline, and soluble protein contents of rapeseed plants under salt stress .

Improving Soil Properties

The application of sorbitol-chelated calcium also shows promise in improving soil properties while alleviating salt stress . It increased the calcium concentrations and reduced the sodium concentrations of plants and soil . Additionally, it altered the soil enzyme activity and the rhizosphere microbial community composition .

Safety and Hazards

Ascorbic acid and its salts, including calcium ascorbate, are generally recognized as safe substances for use as a chemical preservative in foods and as a nutrient or dietary supplement . The Cosmetic Ingredient Review states that ascorbic acid and its salts are safe for use in cosmetic and personal care products .

Future Directions

Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Future research could focus on the potential therapeutic strategies of improved efficacy and lower toxicity for the use of ascorbate, iron, and the iron–ascorbate complex in different clinical conditions based on their absorption, distribution, metabolism, excretion, toxicity (ADMET), pharmacokinetic, redox, and other properties .

Mechanism of Action

Target of Action

Ascorbic acid calcium salt, also known as calcium ascorbate, primarily targets a variety of fundamental cellular functions. It serves as a cofactor for a large family of dioxygenases , which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also plays a role in gene expression, differentiation, and redox homeostasis .

Mode of Action

Calcium ascorbate interacts with its targets by serving as a cofactor, enabling these enzymes to carry out their functions . As an antioxidant, it acts as a very effective scavenger of primary reactive oxygen species . Additionally, the reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .

Biochemical Pathways

Ascorbic acid calcium salt affects multiple biochemical pathways. It is involved in the regulation of gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of the extracellular matrix and in the epigenetic processes of histone and DNA demethylation . Furthermore, it is involved in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts . The absolute calcium bioavailability of calcium ascorbate was found to be greater than that of other calcium salts .

Result of Action

The action of ascorbic acid calcium salt results in a multitude of biochemical processes that are dependent on ascorbate in all nucleated human cells . It helps in maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . It also inhibits lipid peroxidation . Moreover, it can protect cellular macromolecules—proteins, lipids, carbohydrates, and nucleic acids—from oxidative damage .

Action Environment

The action of ascorbic acid calcium salt can be influenced by environmental factors. For instance, cells in typical cultures are severely deficient in ascorbate, which raises concerns about their ability to accurately recapitulate toxic and other responses in vivo . Moreover, ascorbic acid is widely acknowledged as the most effective growth regulator for mitigating the effects of salt stress .

properties

IUPAC Name |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLORRZQTHNGFTI-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110036 | |

| Record name | L-Ascorbic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly pale greyish-yellow odourless crystalline powder, White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] | |

| Record name | CALCIUM ASCORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium ascorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN ETHER, Freely sol in H2O; practically insol in methanol, ethanol | |

| Record name | CALCIUM ASCORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS RN |

5743-27-1 | |

| Record name | Calcium ascorbate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ascorbic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ASCORBATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96U0ZD4Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM ASCORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

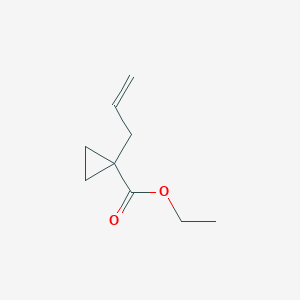

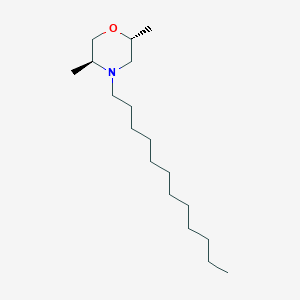

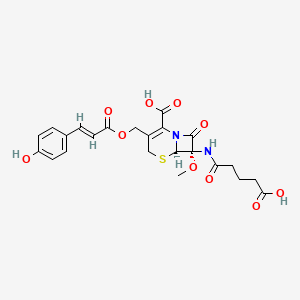

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)

![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)

![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)

![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)